FIN56

Beschreibung

Eigenschaften

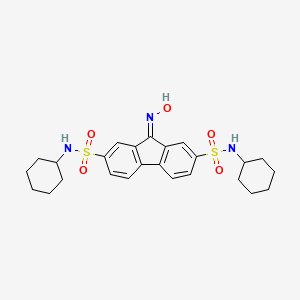

IUPAC Name |

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCFMMIWBSZOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FIN56: A Technical Guide to its Mechanism of Action in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its unique dual mechanism of action, targeting both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10), makes it a compound of significant interest in cancer research, particularly for overcoming resistance to conventional therapies.[3] This technical guide provides an in-depth overview of the molecular pathways affected by FIN56, detailed experimental protocols for its study, and a summary of its efficacy in various cancer models.

Core Mechanism of Action: A Dual-Pronged Attack

FIN56 induces ferroptosis through two distinct but interconnected pathways, culminating in overwhelming lipid peroxidation and cell death.[1][2]

-

GPX4 Degradation: FIN56 promotes the degradation of GPX4, a key enzyme responsible for repairing lipid peroxides. This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC) and is mediated by the cellular autophagy machinery. The degradation of GPX4 removes a critical cellular defense against lipid peroxidation.

-

Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts the pathway towards cholesterol biosynthesis, leading to the depletion of non-steroidogenic metabolites, most notably the potent lipophilic antioxidant Coenzyme Q10 (CoQ10). The loss of CoQ10 further sensitizes the cell to oxidative damage.

The convergence of these two pathways leads to the rapid and lethal accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Signaling Pathways of FIN56-Induced Ferroptosis

The intricate signaling network initiated by FIN56 is visualized in the following diagrams:

Quantitative Data on FIN56 Efficacy

The half-maximal inhibitory concentration (IC50) of FIN56 has been determined in various cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN229 | Glioblastoma | 4.2 | |

| U118 | Glioblastoma | 2.6 | |

| HT-29 | Colorectal Cancer | Not specified | |

| Caco-2 | Colorectal Cancer | Not specified | |

| J82 | Bladder Cancer | Concentration-dependent | |

| 253J | Bladder Cancer | Concentration-dependent | |

| T24 | Bladder Cancer | Concentration-dependent | |

| RT-112 | Bladder Cancer | Concentration-dependent | |

| U373 (naive) | Glioblastoma | Not specified | |

| U373 (IR-Surv) | Glioblastoma | Not specified |

Note: For some cell lines, specific IC50 values were not provided in the referenced literature, but a dose-dependent effect was demonstrated.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the steps for assessing cell viability upon FIN56 treatment using the Cell Counting Kit-8 (CCK-8).

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

FIN56 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

FIN56 Treatment:

-

Prepare serial dilutions of FIN56 in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the FIN56-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control.

-

Western Blot for GPX4 and 4-HNE

This protocol details the detection of GPX4 and the lipid peroxidation marker 4-hydroxynonenal (4-HNE) by western blotting.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-4-HNE, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Lipid Peroxidation Assay (BODIPY 581/591 C11 Flow Cytometry)

This protocol describes the quantification of lipid peroxidation using the fluorescent probe BODIPY 581/591 C11 and flow cytometry.

Materials:

-

Treated and untreated cells

-

BODIPY 581/591 C11 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with FIN56 for the desired duration. Include positive (e.g., RSL3) and negative controls.

-

-

Staining:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing 1-2 µM BODIPY 581/591 C11.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells on a flow cytometer. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE/Texas Red).

-

-

Data Analysis:

-

Quantify lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

In Vivo Glioblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FIN56 in a subcutaneous glioblastoma xenograft model.

Materials:

-

Athymic nude mice

-

Glioblastoma cell line (e.g., LN229)

-

Matrigel (optional)

-

FIN56 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Subcutaneously inject 2-5 x 106 LN229 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

FIN56 Administration:

-

Administer FIN56 (or vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Monitoring and Endpoint:

-

Measure tumor volume every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

-

-

Ex Vivo Analysis:

-

Excise tumors for immunohistochemical analysis of proliferation markers (e.g., Ki67) and ferroptosis markers (e.g., 4-HNE).

-

Conclusion

FIN56 represents a promising therapeutic candidate for a variety of cancers due to its unique ability to induce ferroptosis through a dual mechanism of action. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex biology of FIN56 and to aid in the development of novel anti-cancer strategies targeting ferroptosis. Further investigation into the in vivo efficacy and safety profile of FIN56 is warranted to translate these preclinical findings into clinical applications.

References

An In-Depth Technical Guide to the FIN56 Ferroptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has emerged as a promising therapeutic avenue for various diseases, particularly cancer. FIN56 is a specific inducer of ferroptosis that operates through a dual mechanism of action, making it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive analysis of the FIN56-induced ferroptosis pathway, including its core mechanisms, quantitative effects on cellular components, and detailed experimental protocols for its study.

The Core Mechanism of FIN56-Induced Ferroptosis

FIN56 triggers ferroptosis through two distinct but interconnected pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10).[1][2][3][4][5]

1.1. GPX4 Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides. The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Recent studies have also implicated the process of autophagy in FIN56-mediated GPX4 degradation.

1.2. Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of farnesyl pyrophosphate (FPP), a precursor for the synthesis of Coenzyme Q10. CoQ10 is a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation. Its depletion, therefore, sensitizes cells to oxidative damage and ferroptosis.

The dual action of FIN56, targeting both the primary defense against lipid peroxides (GPX4) and a key lipophilic antioxidant (CoQ10), results in a potent induction of ferroptosis.

Quantitative Analysis of FIN56's Effects

The efficacy of FIN56 in inducing ferroptosis varies across different cell lines. The following tables summarize the available quantitative data on the effects of FIN56.

Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| LN229 | Glioblastoma | 4.2 | |

| U118 | Glioblastoma | 2.6 | |

| HT-29 | Colorectal Cancer | Not specified, but effective | |

| Caco-2 | Colorectal Cancer | Not specified, but effective | |

| J82 | Bladder Cancer | Effective | |

| 253J | Bladder Cancer | Effective | |

| T24 | Bladder Cancer | Effective | |

| RT-112 | Bladder Cancer | Effective |

Table 2: Effect of FIN56 on GPX4 Protein Levels

While several studies demonstrate FIN56-induced degradation of GPX4 through Western blotting, quantitative densitometric analyses are not consistently provided. The available data indicates a time- and dose-dependent decrease in GPX4 protein abundance. For example, in 253J and T24 bladder cancer cells, treatment with 2 µM and 5 µM FIN56 for 6 hours resulted in a noticeable reduction in GPX4 levels. Similarly, treatment of FSH-GPX4 expressing MEFs with 5 µM Fin56 showed a time-dependent decrease in GPX4 levels over 24 hours.

Table 3: Effect of FIN56 on Coenzyme Q10 Levels

Table 4: Effect of FIN56 on Lipid Peroxidation

FIN56 treatment leads to a significant increase in lipid peroxidation, a hallmark of ferroptosis. This is often measured by the oxidation of the fluorescent probe C11-BODIPY 581/591. In 253J and T24 bladder cancer cells, treatment with FIN56 led to a notable increase in the green fluorescence of oxidized C11-BODIPY, which was reversible by autophagy inhibitors. In glioblastoma cell lines LN229 and U118, 1 µM FIN56 treatment for 24 hours also resulted in a significant increase in lipid peroxidation as detected by C11-BODIPY.

Experimental Protocols

The following are detailed methodologies for key experiments to analyze the FIN56 ferroptosis pathway.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of FIN56 and to calculate its IC50 value.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

FIN56

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of FIN56 in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the FIN56 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

-

3.2. Western Blot Analysis of GPX4

This protocol is used to assess the effect of FIN56 on GPX4 protein levels.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

FIN56

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of FIN56 for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For quantitative analysis, perform densitometry using appropriate software and normalize the GPX4 band intensity to the loading control.

-

3.3. Lipid Peroxidation Assay (C11-BODIPY 581/591 Flow Cytometry)

This protocol measures the extent of lipid peroxidation in cells treated with FIN56.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

FIN56

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with FIN56 at the desired concentrations and for the appropriate duration.

-

In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (excitation ~581 nm, emission ~591 nm), while the oxidized probe fluoresces green (excitation ~488 nm, emission ~510 nm).

-

Quantify the level of lipid peroxidation by measuring the shift from red to green fluorescence. The ratio of green to red fluorescence intensity can be used as an indicator of lipid peroxidation.

-

3.4. Coenzyme Q10 Measurement (HPLC)

This protocol is for the quantification of CoQ10 levels in cells treated with FIN56.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

FIN56

-

Coenzyme Q10 standard

-

Solvents for extraction (e.g., hexane, ethanol, or 2-propanol)

-

HPLC system with a C18 column and a UV or electrochemical detector

-

-

Procedure:

-

Treat cells with FIN56 as required.

-

Harvest and wash the cells with PBS.

-

Extract lipids from the cell pellet using an appropriate solvent system. A common method involves sonication in ethanol followed by hexane extraction.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system. A typical mobile phase is a mixture of methanol, ethanol, and 2-propanol.

-

Detect CoQ10 by UV absorbance at approximately 275 nm.

-

Quantify the CoQ10 concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ10.

-

Visualization of Signaling Pathways and Workflows

4.1. FIN56 Signaling Pathway

Caption: FIN56 induces ferroptosis via GPX4 degradation and CoQ10 depletion.

4.2. Experimental Workflow for FIN56 Analysis

Caption: A typical experimental workflow for studying the effects of FIN56.

Conclusion

FIN56 is a potent and specific inducer of ferroptosis with a well-defined dual mechanism of action. This makes it an invaluable tool for researchers studying the intricacies of ferroptosis and for drug development professionals exploring novel anti-cancer strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the rigorous investigation of the FIN56 ferroptosis pathway. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of FIN56 on GPX4 and CoQ10 levels across a wider range of cell types.

References

- 1. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

FIN56 GPX4 degradation mechanism

An In-depth Technical Guide to the FIN56-Induced Degradation of GPX4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a significant pathway in cancer biology, neurodegeneration, and other pathological states.[1] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[1][2][3][4] Consequently, GPX4 has become a prime therapeutic target. FIN56 is a specific, small-molecule inducer of ferroptosis, notable for its distinct mechanism of action that involves the depletion of cellular GPX4. This guide provides a detailed examination of the molecular mechanisms underpinning FIN56-induced GPX4 degradation, experimental methodologies to study this process, and relevant quantitative data.

Core Mechanism of FIN56 Action

FIN56 executes its pro-ferroptotic function through a dual mechanism, creating a potent multi-pronged attack on the cell's lipid antioxidant defenses. These two pathways are:

-

Depletion of Coenzyme Q10 (CoQ10) : FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. This activation is thought to divert metabolic flux, leading to a reduction in the pool of non-steroidogenic isoprenoids, most notably the lipophilic antioxidant CoQ10.

-

Degradation of GPX4 Protein : Independent of its effect on SQS, FIN56 promotes the post-translational degradation of the GPX4 protein. This action directly removes the primary enzyme responsible for repairing lipid peroxides.

The mechanism of GPX4 degradation itself is multifaceted and appears to involve the coordinated action of several cellular pathways.

Role of Acetyl-CoA Carboxylase (ACC)

The degradation of GPX4 induced by FIN56 is critically dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). Pharmacological inhibition of ACC has been shown to suppress the FIN56-mediated loss of GPX4. While the precise mechanistic link remains under investigation, it is hypothesized that ACC activity, possibly through its role in elongating polyunsaturated fatty acids (PUFAs), creates a cellular context or generates a substrate necessary for the subsequent degradation of GPX4.

Involvement of Autophagy

Mounting evidence indicates that FIN56-induced GPX4 degradation is an autophagy-dependent process. Studies have shown that FIN56 treatment induces autophagy in cancer cells. Inhibition of this process at various stages, either through pharmacological agents like bafilomycin A₁ or by genetic knockdown of essential autophagy genes (e.g., ATG5, ULK1), attenuates the degradation of GPX4 and mitigates cell death. This suggests that FIN56 triggers a selective autophagic process that targets GPX4 for lysosomal degradation. One study has implicated the enzyme SMPD1/ASM as a necessary component for this autophagic degradation.

Potential Contribution of the Ubiquitin-Proteasome System (UPS)

While early reports suggested the UPS was not primarily involved, more recent findings indicate a potential role. Research on GPX4 inhibitors has suggested that degradation can involve a proteasome-dependent mechanism, with ubiquitination potentially occurring at specific lysine residues (K125, K127) on the GPX4 protein. It is plausible that both autophagy and the UPS contribute to the clearance of GPX4 under different cellular contexts or that the pathways are interconnected.

Signaling and Degradation Pathways

The following diagram illustrates the dual mechanism of FIN56, leading to the induction of ferroptosis.

References

The Role of FIN56 in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. FIN56 is a specific and potent inducer of ferroptosis, making it an invaluable tool for studying this intricate cell death pathway and a potential candidate for therapeutic development. This technical guide provides an in-depth exploration of FIN56's core mechanisms, focusing on its dual role in promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating Squalene Synthase (SQS), which collectively lead to the accumulation of lethal lipid peroxides. This document summarizes key quantitative data, details experimental protocols for studying FIN56-induced ferroptosis, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction to FIN56 and Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] This process is distinct from other forms of regulated cell death, such as apoptosis and necroptosis.[3] The central regulator of ferroptosis is GPX4, an enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[4][5]

FIN56 is a small molecule that has been identified as a specific inducer of ferroptosis. It is classified as a type 3 ferroptosis inducer. Unlike other inducers that indirectly inhibit GPX4 by depleting glutathione (e.g., erastin) or directly inhibit its enzymatic activity (e.g., RSL3), FIN56 employs a unique dual mechanism of action.

Core Mechanism of FIN56-Induced Lipid Peroxidation

FIN56 triggers ferroptosis through two distinct but converging pathways that ultimately result in overwhelming lipid peroxidation.

2.1. GPX4 Degradation:

One of the primary mechanisms of FIN56 is the induction of GPX4 protein degradation. This process is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC). The precise molecular link between FIN56, ACC, and the degradation of GPX4 is an area of ongoing investigation. Some studies suggest that this degradation is mediated by the autophagy-lysosome pathway. By promoting the degradation of GPX4, FIN56 effectively removes a critical defense mechanism against lipid peroxidation.

2.2. Squalene Synthase Activation and Coenzyme Q10 Depletion:

In a parallel pathway, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for converting farnesyl pyrophosphate (FPP) to squalene. This activation of SQS shunts FPP away from the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10). CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. Therefore, by depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to oxidative damage and ferroptosis.

Quantitative Data on FIN56 Activity

The following tables summarize quantitative data from various studies on the activity of FIN56 in inducing ferroptosis and inhibiting cell viability in different cell lines.

| Cell Line | Assay Type | Endpoint | FIN56 Concentration | Duration | Outcome | Reference |

| LN229 (Glioblastoma) | CCK-8 | IC50 | 4.2 µM | 24 h | Decreased cell viability | |

| U118 (Glioblastoma) | CCK-8 | IC50 | 2.6 µM | 24 h | Decreased cell viability | |

| 253J (Bladder Cancer) | Immunoblot | GPX4 Degradation | 2 µM or 5 µM | 6 h | GPX4 protein levels reduced | |

| T24 (Bladder Cancer) | Immunoblot | GPX4 Degradation | 2 µM or 5 µM | 6 h | GPX4 protein levels reduced | |

| HT-1080 (Fibrosarcoma) | Glutathione Assay | Glutathione Levels | 5 µM | 10 h | Co-treatment with α-tocopherol | |

| HepG2 | Fluorescence Imaging | Lipid Peroxidation | 10 µM | 24 h | Increased lipid peroxidation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FIN56 in lipid peroxidation.

4.1. Induction of Ferroptosis with FIN56

-

Cell Culture: Plate cells (e.g., LN229, U118, HT-1080) in appropriate culture vessels and allow them to adhere overnight.

-

FIN56 Preparation: Prepare a stock solution of FIN56 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Treatment: Replace the existing cell culture medium with the medium containing FIN56. Include a vehicle control (DMSO) at the same final concentration as the FIN56-treated samples.

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 10, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

4.2. Measurement of Lipid Peroxidation

-

Reagent: Use a lipid-soluble fluorescent probe such as BODIPY™ 581/591 C11 or CellRox Green Dye.

-

Staining: Following FIN56 treatment, add the fluorescent probe to the cell culture medium at a final concentration of approximately 5 µM.

-

Incubation: Incubate the cells with the probe for 30 minutes at 37°C.

-

Imaging: Wash the cells with phosphate-buffered saline (PBS). Acquire images using a confocal microscope. An increase in green fluorescence for BODIPY™ 581/591 C11 indicates lipid peroxidation.

-

Flow Cytometry: Alternatively, after staining, trypsinize the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

4.3. Western Blot Analysis for GPX4 Degradation

-

Cell Lysis: After FIN56 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of FIN56 and a typical experimental workflow for studying its effects.

Caption: FIN56 dual mechanism of action.

Caption: Experimental workflow for FIN56 studies.

Conclusion

FIN56 stands out as a unique and powerful tool for inducing ferroptosis through a dual mechanism that involves both the degradation of the key protective enzyme GPX4 and the depletion of the lipophilic antioxidant CoQ10 via the activation of SQS. This multifaceted attack on the cell's lipid peroxidation defense systems makes FIN56 a highly effective ferroptosis inducer. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate further research into the complex process of ferroptosis and to aid in the development of novel therapeutic strategies that leverage this distinct form of cell death. As our understanding of the intricate regulation of ferroptosis continues to grow, the role of specific chemical probes like FIN56 will remain indispensable.

References

- 1. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? [frontiersin.org]

- 3. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]

- 4. Ferroptosis: Redox Imbalance and Hematological Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

FIN56: A Technical Guide to its Ferroptotic Action in Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIN56 is a potent small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other ferroptosis inducers that primarily inhibit the cystine/glutamate antiporter (System Xc-) or directly inactivate glutathione peroxidase 4 (GPX4), FIN56 employs a distinct dual mechanism of action.[1][3] This technical guide provides an in-depth overview of FIN56's effects across various cancer cell lines, detailing its molecular pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

FIN56 initiates ferroptosis through two primary, interconnected pathways:

-

GPX4 Degradation: FIN56 promotes the degradation of GPX4, a crucial enzyme responsible for repairing lipid peroxides.[4] This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC). In some cancer types, such as bladder cancer, this degradation process is mediated by autophagy.

-

Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipid-soluble antioxidant, thereby increasing cellular oxidative stress.

This dual action of removing a key lipid peroxide repair enzyme and depleting a major lipid-soluble antioxidant creates a synergistic effect, leading to the overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Signaling Pathway of FIN56-Induced Ferroptosis

Caption: FIN56 dual mechanism of action leading to ferroptosis.

FIN56 in Different Cancer Cell Lines: A Quantitative Overview

The efficacy of FIN56 varies across different cancer types and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of FIN56.

Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |

| Glioblastoma | LN229 | 4.2 | 24h | |

| Glioblastoma | U118 | 2.6 | 24h | |

| Bladder Cancer | J82 | >10 (Resistant) | 72h | |

| Bladder Cancer | 253J | ~5 | 72h | |

| Bladder Cancer | T24 | ~2 | 72h | |

| Bladder Cancer | RT-112 | ~1 | 72h | |

| Biliary Tract Cancer | EGI-1 | ~40 | Not Specified | |

| Biliary Tract Cancer | TFK-1 | ~40 | Not Specified | |

| Colorectal Cancer | HT-29 | Not Specified | Not Specified | |

| Colorectal Cancer | Caco-2 | Not Specified | Not Specified | |

| Osteosarcoma | MNNG/HOS | Not Specified | Not Specified |

Note: IC50 values can vary depending on experimental conditions.

Table 2: Cellular Effects of FIN56 Treatment

| Cancer Type | Cell Line | Effect | Method | Reference |

| Glioblastoma | LN229, U118 | Decreased cell viability, proliferation | CCK-8, EdU assay | |

| Glioblastoma | LN229, U118 | Increased lipid peroxidation (4-HNE) | Immunofluorescence | |

| Glioblastoma | LN229, U118 | Increased ROS production | Fluorescent probes | |

| Bladder Cancer | 253J, T24 | Induction of autophagy (increased LC3-II) | Immunoblotting | |

| Bladder Cancer | 253J, T24 | GPX4 degradation | Immunoblotting | |

| Bladder Cancer | 253J, T24 | Increased lipid peroxidation | BODIPY 581/591 C11 | |

| Lung Cancer (Cisplatin-Resistant) | A549 | Increased total and lipid ROS | DCFDA, BODIPY-C11 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of FIN56.

Cell Viability Assays (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of FIN56 concentrations (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.

-

Reagent Addition:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT only): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using non-linear regression analysis.

Experimental Workflow for Cell Viability

Caption: Workflow for determining cell viability after FIN56 treatment.

Immunoblotting for Protein Analysis

-

Cell Lysis: Treat cells with FIN56 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, LC3, p62, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lipid Peroxidation Assay (BODIPY 581/591 C11)

-

Cell Treatment: Treat cells with FIN56 in a suitable culture plate or dish.

-

Staining: Add the BODIPY 581/591 C11 probe (final concentration ~2 µM) to the culture medium and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. An increase in green fluorescence (e.g., in the FITC channel) indicates lipid peroxidation.

-

Conclusion and Future Directions

FIN56 is a valuable tool for studying ferroptosis due to its unique dual mechanism of action. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those resistant to conventional therapies. The data presented in this guide highlight the potential of FIN56 as a lead compound for the development of novel anticancer drugs.

Future research should focus on:

-

Elucidating the precise molecular link between ACC and GPX4 degradation.

-

Identifying biomarkers to predict sensitivity to FIN56 across different cancer types.

-

Evaluating the in vivo efficacy and safety of FIN56 in various preclinical cancer models.

-

Exploring combination therapies, such as with mTOR inhibitors, to enhance the anti-tumor effects of FIN56.

References

- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 2. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]

- 3. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

FIN56: A Technical Guide to a Novel Ferroptosis-Inducing Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of FIN56, including its mechanism of action, experimental protocols for its use, and its application as a chemical probe in ferroptosis research and drug development.

Introduction

Ferroptosis is a non-apoptotic form of programmed cell death that is distinct from other cell death modalities in its iron-dependency and the central role of lipid peroxidation. It has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Chemical probes that can specifically modulate ferroptosis are invaluable tools for dissecting its complex signaling pathways and for validating therapeutic targets. FIN56 has been identified as a specific and potent inducer of ferroptosis, making it a valuable tool for researchers in the field.

Mechanism of Action

FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other ferroptosis inducers.[1][2] It simultaneously targets two key pathways that regulate cellular lipid peroxidation:

-

GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][2] The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[1]

-

Squalene Synthase Activation and Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to a depletion of the downstream product, coenzyme Q10 (CoQ10), a potent lipophilic antioxidant that protects cellular membranes from lipid peroxidation.

This dual action of depleting a primary lipid peroxide repair enzyme and a key membrane antioxidant leads to a massive accumulation of lipid reactive oxygen species (ROS) and subsequent cell death by ferroptosis.

Signaling Pathway of FIN56-Induced Ferroptosis

Caption: FIN56 induces ferroptosis via GPX4 degradation and SQS activation.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of FIN56 in various cancer cell lines.

Table 1: IC50 Values of FIN56 in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Citation |

| LN229 | 4.2 | |

| U118 | 2.6 |

Table 2: IC50 Values of FIN56 in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colorectal Cancer | Not specified | |

| Caco-2 | Colorectal Cancer | Not specified | |

| J82 | Bladder Cancer | Not specified | |

| 253J | Bladder Cancer | Not specified | |

| T24 | Bladder Cancer | Not specified | |

| RT-112 | Bladder Cancer | Not specified |

Note: Specific IC50 values for HT-29, Caco-2, and bladder cancer cell lines were not available in the provided search results, though the studies indicate FIN56 is effective in these lines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving FIN56.

Cell Viability Assay (CCK-8)

This protocol is adapted for assessing the effect of FIN56 on the viability of glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., LN229, U118)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

FIN56 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of FIN56 in culture medium. It is recommended to perform a dose-response curve with concentrations ranging from 0.1 to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FIN56 or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol describes the detection of lipid peroxidation in cells treated with FIN56 using the fluorescent probe BODIPY™ 581/591 C11.

Materials:

-

Cells of interest

-

FIN56 stock solution (in DMSO)

-

BODIPY™ 581/591 C11 stock solution (in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

-

Allow cells to adhere and grow overnight.

-

Treat the cells with the desired concentration of FIN56 (e.g., 1-5 µM) or vehicle control for the desired time (e.g., 6-24 hours).

-

Prepare a working solution of BODIPY™ 581/591 C11 at a final concentration of 1-10 µM in culture medium.

-

Remove the medium from the cells and wash once with PBS.

-

Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh culture medium or PBS to the cells.

-

Immediately analyze the cells by fluorescence microscopy or flow cytometry.

-

Microscopy: Observe the shift in fluorescence from red (non-oxidized) to green (oxidized).

-

Flow Cytometry: Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Western Blot Analysis of GPX4

This protocol outlines the detection of GPX4 protein levels in cells treated with FIN56.

Materials:

-

Cells of interest

-

FIN56 stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed and treat cells with FIN56 as described in previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., ß-actin or GAPDH).

In Vivo Glioblastoma Xenograft Model

This section provides a general outline for an in vivo study using a subcutaneous glioblastoma xenograft model in nude mice. Note: The specific dosage, administration route, and treatment schedule for FIN56 were not detailed in the available search results. Researchers should refer to the original publication for these critical experimental parameters.

Materials:

-

Glioblastoma cell line (e.g., LN229)

-

Athymic nude mice (e.g., BALB/c nude)

-

FIN56 for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 2 x 10⁶ LN229 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer FIN56 or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous) and the dosing schedule need to be optimized.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of ferroptosis like 4-HNE).

Experimental Workflow for In Vivo Study

Caption: General workflow for a FIN56 in vivo glioblastoma xenograft study.

Applications in Drug Discovery and Development

FIN56 serves as a critical tool for:

-

Target Validation: By specifically inducing ferroptosis, FIN56 helps to validate novel therapeutic targets within the ferroptosis pathway.

-

Compound Screening: It can be used as a positive control in high-throughput screening assays to identify new ferroptosis inducers or inhibitors.

-

Mechanism of Action Studies: FIN56's well-defined dual mechanism allows for detailed investigation into the intricacies of ferroptosis signaling.

-

Preclinical Studies: As demonstrated in glioblastoma and bladder cancer models, FIN56 can be used to evaluate the therapeutic potential of inducing ferroptosis in various cancer types.

Conclusion

FIN56 is a powerful and specific chemical probe for inducing ferroptosis. Its unique dual mechanism of action, targeting both GPX4 and the mevalonate pathway, makes it an invaluable tool for researchers studying this form of regulated cell death. The experimental protocols and data presented in this guide provide a solid foundation for utilizing FIN56 to advance our understanding of ferroptosis and to accelerate the development of novel therapeutics that exploit this pathway.

Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in accordance with institutional guidelines and safety protocols.

References

FIN56: A Technical Guide to its Discovery and Development as a Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule that has emerged as a potent and specific inducer of ferroptosis, an iron-dependent form of regulated cell death. Its unique dual mechanism of action, involving both the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), distinguishes it from other ferroptosis-inducing compounds. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of FIN56, with a focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury. The discovery of small molecules that can modulate ferroptosis has opened up new avenues for therapeutic intervention. FIN56 was identified through a high-throughput screening for compounds that induce non-apoptotic cell death and has since been characterized as a specific and potent inducer of ferroptosis[1]. This guide will delve into the technical aspects of FIN56, providing a comprehensive resource for researchers in the field.

Discovery and Development

FIN56 was discovered as part of a lead optimization effort from an initial hit compound, CIL56, which was identified in a screen for molecules that selectively kill cells with oncogenic RAS mutations[2]. While CIL56 induced multiple forms of cell death, FIN56 was developed as a more specific ferroptosis inducer[3]. Its development has been driven by its potential as an anti-cancer agent, with studies demonstrating its efficacy in various cancer models, including glioblastoma and bladder cancer[4][5].

Mechanism of Action

FIN56 induces ferroptosis through a unique dual mechanism that targets two key antioxidant pathways within the cell:

-

GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. This degradation is dependent on the activity of acetyl-CoA carboxylase (ACC) and has also been linked to the cellular autophagy machinery. The loss of GPX4 activity leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Coenzyme Q10 Depletion: FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant. The depletion of CoQ10 further sensitizes the cell to lipid peroxidation and ferroptosis.

This dual mechanism provides a robust method for inducing ferroptosis and may offer advantages in overcoming resistance mechanisms that can arise with compounds targeting a single pathway.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 5. Ferroptosis: A new therapeutic target for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

FIN56 and the Mevalonate Pathway: A Technical Guide to a Dual-Pronged Approach in Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its unique dual mechanism of action, which involves both the degradation of Glutathione Peroxidase 4 (GPX4) and the modulation of the mevalonate pathway, presents a compelling strategy for targeting cancer cells, particularly those resistant to traditional apoptotic cell death. This technical guide provides an in-depth overview of FIN56, focusing on its interaction with the mevalonate pathway, and offers detailed experimental protocols and quantitative data to facilitate further research and drug development.

Introduction: The Role of FIN56 in Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS)[1]. It is mechanistically distinct from other cell death modalities and has emerged as a promising therapeutic avenue in oncology. FIN56 is a potent and specific inducer of ferroptosis[2][3]. Unlike other ferroptosis inducers that either inhibit the cystine/glutamate antiporter system Xc- or directly inhibit GPX4, FIN56 employs a dual mechanism that enhances its cytotoxic efficacy[4][5].

The two primary mechanisms of FIN56-induced ferroptosis are:

-

GPX4 Degradation: FIN56 promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides. The degradation of GPX4 leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death.

-

Mevalonate Pathway Modulation: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.

This guide will delve into the intricate details of these mechanisms, with a particular focus on the role of the mevalonate pathway.

Quantitative Data: The Efficacy of FIN56 in Cancer Cell Lines

The cytotoxic effects of FIN56 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in glioblastoma and bladder cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| LN229 | Glioblastoma | 4.2 | |

| U118 | Glioblastoma | 2.6 | |

| J82 | Bladder Cancer | Not specified | |

| 253J | Bladder Cancer | Not specified | |

| T24 | Bladder Cancer | Not specified | |

| RT-112 | Bladder Cancer | Not specified | |

| HT-29 | Colorectal Cancer | Not specified | |

| Caco-2 | Colorectal Cancer | Not specified |

Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines.

In a subcutaneous xenograft model of glioblastoma using LN229 cells, FIN56 treatment resulted in a significant decrease in tumor volume, demonstrating its in vivo anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The Dual Mechanism of FIN56 Action

FIN56 induces ferroptosis through two interconnected pathways that converge on the accumulation of lipid peroxides.

Experimental Workflow for Assessing FIN56-Induced Ferroptosis

A typical workflow to investigate the effects of FIN56 involves treating cancer cells with the compound and then assessing cell viability, lipid peroxidation, and GPX4 protein levels.

References

- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

FIN56: A Dual-Pronged Inducer of Ferroptosis Through Coenzyme Q10 Depletion and GPX4 Degradation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its mechanism of action is distinguished by a dual activity: the degradation of glutathione peroxidase 4 (GPX4) and the depletion of coenzyme Q10 (CoQ10), a vital lipophilic antioxidant. This technical guide provides an in-depth analysis of the molecular pathways affected by FIN56, with a focus on its impact on CoQ10 levels. We present a compilation of experimental protocols for assessing the effects of FIN56 and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, neurodegenerative disease, and other fields where ferroptosis is a relevant therapeutic target.

Introduction

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. Small molecules that can induce ferroptosis are valuable tools for both basic research and as potential therapeutics. FIN56 is a potent and specific inducer of ferroptosis with a unique dual mechanism of action that distinguishes it from other ferroptosis inducers (FINs).[1][2]

FIN56 simultaneously targets two key pillars of the ferroptotic defense system: the glutathione (GSH)-dependent lipid peroxide repair enzyme GPX4 and the CoQ10-dependent antioxidant pathway.[2][3] This dual targeting strategy makes FIN56 a robust tool for inducing ferroptosis, even in cellular contexts that may be resistant to agents with a single mode of action.

This guide will provide a detailed examination of the molecular mechanisms of FIN56, with a particular emphasis on its effects on CoQ10 metabolism. We will present available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental procedures.

Molecular Mechanism of FIN56

FIN56 induces ferroptosis through two distinct but synergistic mechanisms:

-

Degradation of GPX4: FIN56 promotes the degradation of GPX4, a central enzyme in the cellular defense against lipid peroxidation. GPX4 utilizes glutathione to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation chain reactions. The degradation of GPX4 by FIN56 removes this critical line of defense.

-

Depletion of Coenzyme Q10: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation shunts precursors away from the synthesis of CoQ10, leading to its depletion. CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation. The depletion of CoQ10 by FIN56 compromises this parallel antioxidant system.

The simultaneous degradation of GPX4 and depletion of CoQ10 creates a scenario of overwhelming oxidative stress, leading to rampant lipid peroxidation and ultimately, cell death by ferroptosis.

Signaling Pathways

The dual mechanism of FIN56 involves the interplay of several key signaling pathways. The following diagrams illustrate the FIN56-induced ferroptosis pathway and the experimental workflow for its investigation.

Data Presentation

While the qualitative effects of FIN56 on CoQ10 and GPX4 are well-documented, specific quantitative data from peer-reviewed publications is limited. The following tables summarize the expected outcomes based on the described mechanisms of action. These tables are intended to be illustrative and should be populated with specific experimental data.

Table 1: Effect of FIN56 on Coenzyme Q10 Levels in Glioblastoma Cell Lines

| FIN56 Concentration (µM) | Treatment Time (hours) | Cell Line | CoQ10 Levels (% of Control) |

| 0 (Control) | 24 | LN229 | 100 |

| 2.6 (IC50) | 24 | LN229 | Data not available |

| 5 | 24 | LN229 | Data not available |

| 0 (Control) | 24 | U118 | 100 |

| 4.2 (IC50) | 24 | U118 | Data not available |

| 5 | 24 | U118 | Data not available |

Table 2: Effect of FIN56 on GPX4 Protein Levels and Lipid Peroxidation

| FIN56 Concentration (µM) | Treatment Time (hours) | Cell Line | GPX4 Protein Level (% of Control) | Lipid Peroxidation (Fold Change vs. Control) |

| 0 (Control) | 10 | BJeLR | 100 | 1.0 |

| 5 | 10 | BJeLR | Decreased | Increased |

| 0 (Control) | 24 | LN229 | 100 | 1.0 |

| 1 | 24 | LN229 | Not Quantified | Increased Green Fluorescence |

| 0 (Control) | 24 | U118 | 100 | 1.0 |

| 1 | 24 | U118 | Not Quantified | Increased Green Fluorescence |

Note: FIN56 has been shown to cause a decrease in GPX4 protein abundance. Treatment of glioblastoma cell lines LN229 and U118 with 1 µM FIN56 for 24 hours resulted in a significant increase in lipid peroxidation as measured by the C11-BODIPY sensor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of FIN56 on CoQ10 levels and related ferroptotic markers.

Cell Culture and FIN56 Treatment

-

Cell Lines: Human glioblastoma cell lines LN229 and U118 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

FIN56 Preparation: FIN56 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

Quantification of Coenzyme Q10 by HPLC

This protocol is adapted from standard methods for CoQ10 measurement.

-

Sample Preparation:

-

After treatment with FIN56, cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cell pellets are resuspended in a known volume of PBS.

-

An aliquot of the cell suspension is used for protein quantification (e.g., BCA assay).

-

To the remaining cell suspension, add a solution of 1,4-benzoquinone in isopropanol to oxidize all CoQ10 to its ubiquinone form.

-

Extract the lipids by adding a mixture of hexane and ethanol, followed by vigorous vortexing and centrifugation.

-

The upper hexane layer containing the lipids is collected and evaporated to dryness under a stream of nitrogen.

-

The lipid residue is reconstituted in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of methanol and ethanol is a common mobile phase.

-

Detection: UV detection at 275 nm.

-

Quantification: CoQ10 levels are quantified by comparing the peak area to a standard curve of known CoQ10 concentrations. The results are then normalized to the protein content of the cell lysate.

-

Western Blot Analysis of GPX4

-

Cell Lysis:

-

Following FIN56 treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged to pellet cell debris, and the supernatant is collected.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

Lipid Peroxidation Assay using C11-BODIPY

-

Staining:

-

Cells are seeded in a suitable format (e.g., 96-well plate or chamber slides).

-

After FIN56 treatment, the cells are incubated with the C11-BODIPY 581/591 probe (typically at 1-2 µM) in culture medium for 30-60 minutes at 37°C.

-

-

Imaging and Analysis:

-

The cells are washed with PBS to remove excess probe.

-

Lipid peroxidation is visualized using a fluorescence microscope or a high-content imaging system. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

The ratio of green to red fluorescence intensity is calculated to quantify the level of lipid peroxidation.

-

-

Flow Cytometry Analysis:

-

For a more quantitative analysis, stained cells can be harvested and analyzed by flow cytometry.

-

The shift in fluorescence from the red to the green channel is measured, and the percentage of cells with high green fluorescence is quantified.

-

Conclusion

FIN56 is a powerful tool for inducing ferroptosis due to its unique dual mechanism of action targeting both GPX4 and CoQ10. This technical guide provides a comprehensive overview of the molecular pathways involved and detailed protocols for investigating the effects of FIN56. The ability of FIN56 to simultaneously dismantle two key antioxidant systems makes it a valuable compound for studying the intricacies of ferroptosis and for the development of novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of FIN56 on CoQ10 levels in various cellular contexts.

References

Methodological & Application

FIN56: Application Notes and Protocols for Cell Culture

A Potent Inducer of Ferroptosis for Cancer Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: FIN56 is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It operates through a dual mechanism, making it a valuable tool for studying ferroptosis and for developing novel anti-cancer therapies.[3][4] FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system, and simultaneously depletes Coenzyme Q10 (CoQ10), further compromising the cell's ability to mitigate lipid peroxidation. This application note provides detailed protocols for utilizing FIN56 in cell culture experiments to induce and study ferroptosis.

Data Presentation

Table 1: Effective Concentrations of FIN56 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |

| J82, 253J, T24, RT-112 | Bladder Cancer | MTT Assay | 0.1 nM - 100 µM | 72 h | Decreased cell viability | |

| LN229, U118 | Glioblastoma | CCK-8 Assay | 0.1 µM - 8.0 µM | 24 h | Decreased cell viability | |

| LN229 | Glioblastoma | In vivo xenograft | Not specified | 30 days | Decreased tumor volume | |

| MNNG/HOS | Osteosarcoma | CCK-8 Assay | 0.25 µM - 2.5 µM | 24 h | Decreased cell viability | |

| HT-1080 | Fibrosarcoma | Glutathione Quantification | 5 µM | 10 h | Glutathione depletion | |

| 253J, T24 | Bladder Cancer | Western Blot | 2 µM, 5 µM | 6 h | Increased LC3-II, decreased SQSTM1/p62 | |

| 253J, T24 | Bladder Cancer | BODIPY 581/591 C11 Assay | 2 µM | 4 h | Increased lipid peroxidation |

Table 2: Key Reagents and their Roles in FIN56 Experiments

| Reagent | Function | Typical Concentration | Reference |

| α-tocopherol | Ferroptosis inhibitor (lipid-soluble antioxidant) | 100 µM | |

| Liproxstatin-1 | Ferroptosis inhibitor (radical-trapping antioxidant) | 500 nM | |

| Ferrostatin-1 | Ferroptosis inhibitor (radical-trapping antioxidant) | Varies | |

| Deferoxamine | Iron chelator | Varies | |

| Bafilomycin A1 | Autophagy inhibitor (V-ATPase inhibitor) | 20 nM | |

| SAR405 | Autophagy inhibitor (PI3K inhibitor) | 2 µM | |

| Torin 2 | mTOR inhibitor (autophagy inducer) | Varies |

Experimental Protocols

General Cell Culture and FIN56 Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with FIN56. Specific cell seeding densities and FIN56 concentrations should be optimized for each cell line.

Materials:

-

Cancer cell line of interest (e.g., J82, T24, LN229, U118)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

FIN56 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

Prepare serial dilutions of FIN56 in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest FIN56 concentration.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of FIN56 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 24, or 72 hours), depending on the downstream assay.

-

Proceed with downstream analyses such as cell viability assays, lipid peroxidation detection, or protein expression analysis.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability following FIN56 treatment.

Materials:

-

Cells treated with FIN56 in a 96-well plate

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Following FIN56 treatment, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detection of Lipid Peroxidation using BODIPY 581/591 C11

This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cells treated with FIN56

-

BODIPY 581/591 C11 probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

After treating cells with FIN56 for the desired time, add the BODIPY 581/591 C11 probe to the culture medium at a final concentration of 1-2 µM.

-

Incubate the cells for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

For flow cytometry, harvest the cells by trypsinization and resuspend them in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

For fluorescence microscopy, observe the cells directly. An increase in green fluorescence indicates lipid peroxidation.

Western Blot Analysis of GPX4 and Autophagy Markers

This protocol assesses the protein levels of GPX4 and autophagy markers (LC3, SQSTM1/p62) to confirm the mechanism of FIN56-induced ferroptosis.